molecular formula C15H10BrFOS B1529807 Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol CAS No. 1034305-11-7

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Cat. No.: B1529807
CAS No.: 1034305-11-7
M. Wt: 337.2 g/mol
InChI Key: BUUJMMYEBTVSHQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol is a complex, synthetic, organic compound used mainly in the fields of pharmaceutical development and biochemical research . This chemical contains elements such as Carbon, Hydrogen, Oxygen, Sulfur, Bromine, and Fluorine .


Molecular Structure Analysis

The molecular formula of this compound is C15H10BrFOS . It has a molecular weight of 337.21 .


Physical and Chemical Properties Analysis

This compound has a density of 1.597±0.06 g/cm3 . Its boiling point is 458.7±40.0°C at 760 mmHg . The compound is insoluble in water (4.0E-3 g/L at 25 ºC) .

Scientific Research Applications

Polymer Solar Cells Enhancement

Research has demonstrated significant enhancements in polymer solar cell efficiency through the treatment with solvents such as methanol. Methanol treatment improves built-in voltage, decreases series resistance, and enhances charge transport and extraction while reducing charge recombination. This leads to a simultaneous enhancement in open-circuit voltage, short-circuit current, and fill factor in devices, showcasing its application in improving renewable energy technologies (Huiqiong Zhou et al., 2013).

Synthesis of Substituted Benzo[b]thiophenes

The synthesis of 2-substituted benzo[b]thiophenes through a palladium-catalyzed coupling reaction highlights its utility in creating compounds with potential applications as fluorescence quantum yield materials and cannabinoid receptor ligands. This demonstrates the versatility of benzo[b]thiophen derivatives in the development of novel materials with specific electronic or biological functions (Jingwen Chen et al., 2017).

Antimicrobial and Antiviral Activity

The synthesis and evaluation of benzimidazoles, including benzo[b]thiophen derivatives, for their antimicrobial and antiviral potential, although not directly related to Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol, indicate the broader interest in benzo[b]thiophene compounds for pharmaceutical applications. This underscores the potential of these derivatives in contributing to the development of new therapeutic agents (D. Sharma et al., 2009).

Fluorescence Quenching for Aniline Sensing

The study of thiophene substituted 1,3,4-oxadiazole derivatives, including benzo[b]thiophen-2-yl variants, as aniline sensors through fluorescence quenching methods demonstrates the application of benzo[b]thiophen derivatives in chemical sensing technologies. This highlights their potential in environmental monitoring and industrial process control (L. Naik et al., 2018).

Photostability and Spectroscopic Properties Enhancement

The fluorination of fluorophores, including benzo[b]thiophene derivatives, significantly enhances their photostability and improves spectroscopic properties. This process facilitates access to fluorinated compounds, which are crucial for developing advanced fluorescent markers and probes in biological imaging and diagnostics (Zachary R. Woydziak et al., 2012).

Safety and Hazards

This compound is classified as potentially hazardous. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

1-benzothiophen-2-yl-(5-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFOS/c16-10-5-6-12(17)11(8-10)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUJMMYEBTVSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(C3=C(C=CC(=C3)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a tetrahydrofuran (20 ml) solution of benzo[b]thiophene (5.0 g) was dropwise added a n-hexane solution (25 ml) of n-butyl lithium (1.58 M) at −78° C. in an argon atmosphere, followed by stirring at −78° C. for 10 minutes. Into this solution was dropwise added a tetrahydrofuran (80 ml) solution of 5-bromo-2-fluorobenzaldehyde (8.0 g), followed by stirring at −78° C. for 2.5 hours. The temperature of the reaction mixture was elevated to room temperature. Water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to obtain 1-benzothien-2-yl(5-bromo-2-fluorophenyl)methanol (10.5 g, yield: 83.6%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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